N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline
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Overview
Description
N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline is a chemical compound with the molecular formula C12H12ClN3O2S. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the chloro and methanesulfonyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline typically involves the reaction of 6-chloro-2-methanesulfonylpyrimidine with aniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate and solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 2-aminopyrimidine derivatives
Uniqueness
N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methanesulfonyl groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12ClN3O2S |
---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
N-[(6-chloro-2-methylsulfonylpyrimidin-4-yl)methyl]aniline |
InChI |
InChI=1S/C12H12ClN3O2S/c1-19(17,18)12-15-10(7-11(13)16-12)8-14-9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 |
InChI Key |
MRTZDENKOJPMPW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)CNC2=CC=CC=C2 |
Origin of Product |
United States |
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